

# Osivelotor: A Technical Guide to a Novel Sickle Hemoglobin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule currently under investigation for the treatment of sickle cell disease (SCD). It acts as an allosteric modulator of hemoglobin S (HbS), increasing its affinity for oxygen and thereby inhibiting the polymerization of deoxygenated HbS, a key pathological event in SCD. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of Osivelotor. Detailed methodologies for key experimental assays are also presented to facilitate further research and development in the field.

### **Chemical Structure and Properties**

**Osivelotor** is a complex aromatic compound with the IUPAC name 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                           | Reference |
|-------------------|-------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde | [1]       |
| Synonyms          | GBT021601, GBT601, PF-<br>07940367                                                              | [1]       |
| CAS Number        | 2417955-18-9                                                                                    | [1]       |
| Molecular Formula | C20H22N2O6                                                                                      | [1]       |
| Molecular Weight  | 386.404 g/mol                                                                                   | _         |
| Appearance        | White to light yellow solid                                                                     | _         |
| Solubility        | In DMSO: 100 mg/mL (258.80 mM)                                                                  |           |
| Storage           | 4°C for short term, -20°C for long term, stored under nitrogen, away from moisture              |           |

### **Mechanism of Action**

**Osivelotor**'s therapeutic effect stems from its ability to inhibit the polymerization of sickle hemoglobin (HbS). This is achieved through a specific, allosteric mechanism:

- Binding to Hemoglobin: **Osivelotor** binds to the  $\alpha$ -chain of hemoglobin.
- Increased Oxygen Affinity: This binding increases the oxygen affinity of HbS.
- Stabilization of the Oxygenated State: By promoting the oxygenated state (R-state) of hemoglobin, Osivelotor reduces the concentration of deoxygenated HbS (T-state), which is prone to polymerization.
- Inhibition of Polymerization: The reduced concentration of deoxygenated HbS monomers prevents their aggregation into the rigid fibers that cause red blood cell sickling.



This mechanism of action is visually represented in the following signaling pathway diagram:







# In Vitro Sickling Assay Workflow Dilute whole blood from SCD patients Add Osivelotor or control to wells Induce hypoxia (e.g., 4% O<sub>2</sub>) and incubate Fix cells with glutaraldehyde Acquire images using high-content imaging system Quantify the percentage of sickled cells using image analysis software

Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Osivelotor: A Technical Guide to a Novel Sickle Hemoglobin Polymerization Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856709#the-chemical-structure-and-properties-of-osivelotor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com